molecular formula C11H14BrNO3 B8317212 5-Bromo-1-tert-butyl-2-methoxy-3-nitrobenzene

5-Bromo-1-tert-butyl-2-methoxy-3-nitrobenzene

Cat. No. B8317212
M. Wt: 288.14 g/mol
InChI Key: UMZIOALQUPMKRE-UHFFFAOYSA-N
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Patent
US07244730B2

Procedure details

Potassium carbonate (453 g) and methyl iodide (164 ml) were added to a solution of 4-bromo-2-(tert-butyl)-6-nitrophenol (600 g) in dimethylformamide (6000 ml) and the mixture was stirred at 50° C. for 4 hours. Ether (6000 ml) was added and the reaction mixture was washed 3 times with water. The organic layer was dried over anhydrous magnesium sulfate and the solvent was distilled off under reduced pressure to yield a crude product of the title compound (569 g) as a yellow oil.
Quantity
453 g
Type
reactant
Reaction Step One
Quantity
164 mL
Type
reactant
Reaction Step One
Quantity
600 g
Type
reactant
Reaction Step One
Quantity
6000 mL
Type
solvent
Reaction Step One
Name
Quantity
6000 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](=O)([O-])[O-].[K+].[K+].CI.[Br:9][C:10]1[CH:15]=[C:14]([N+:16]([O-:18])=[O:17])[C:13]([OH:19])=[C:12]([C:20]([CH3:23])([CH3:22])[CH3:21])[CH:11]=1.CCOCC>CN(C)C=O>[CH3:1][O:19][C:13]1[C:14]([N+:16]([O-:18])=[O:17])=[CH:15][C:10]([Br:9])=[CH:11][C:12]=1[C:20]([CH3:23])([CH3:22])[CH3:21] |f:0.1.2|

Inputs

Step One
Name
Quantity
453 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
164 mL
Type
reactant
Smiles
CI
Name
Quantity
600 g
Type
reactant
Smiles
BrC1=CC(=C(C(=C1)[N+](=O)[O-])O)C(C)(C)C
Name
Quantity
6000 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
6000 mL
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 50° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the reaction mixture was washed 3 times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
Name
Type
product
Smiles
COC1=C(C=C(C=C1[N+](=O)[O-])Br)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 569 g
YIELD: CALCULATEDPERCENTYIELD 90.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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